molecular formula C22H21N3O3S2 B14110304 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B14110304
M. Wt: 439.6 g/mol
InChI Key: GMXBALKGOVDKEH-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and an acetamide group

Preparation Methods

The synthesis of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This step involves the condensation of urea or thiourea with a suitable diketone or ketoester.

    Coupling of the thiophene and pyrimidine rings: This can be done using a palladium-catalyzed cross-coupling reaction.

    Introduction of the acetamide group: This is typically achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The thiophene and pyrimidine rings may facilitate binding to these targets, while the acetamide group could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide include:

These compounds share structural similarities, such as the presence of heterocyclic rings and functional groups that contribute to their chemical behavior. this compound is unique due to its specific combination of thiophene, pyrimidine, and acetamide groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C22H21N3O3S2/c1-2-15-5-3-6-16(13-15)23-19(26)14-25-18-9-12-30-20(18)21(27)24(22(25)28)10-8-17-7-4-11-29-17/h3-7,9,11-13H,2,8,10,14H2,1H3,(H,23,26)

InChI Key

GMXBALKGOVDKEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

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